TAS-303

Stress urinary incontinence Phase 2 clinical trial Efficacy endpoint

TAS-303 is a highly selective norepinephrine reuptake inhibitor (NRI) in Phase 2 for stress urinary incontinence (SUI). Unlike duloxetine, TAS-303 shows minimal serotonin/dopamine transporter interaction, delivering zero CNS or GI adverse drug reactions in clinical trials. Phase 2 data: -57.7% SUI episode reduction (P=0.036), -18.8% treatment effect in high-frequency patients (P=0.006). Optimal for preclinical SUI models, NET pharmacology, and CYP3A4 DDI studies. Not substitutable with generic NRIs/SNRIs. Procure for translational urology research.

Molecular Formula C22H27NO3
Molecular Weight 360.5 g/mol
CAS No. 1449371-87-2
Cat. No. B611164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAS-303
CAS1449371-87-2
SynonymsTAS 303;  TAS303;  TAS-303
Molecular FormulaC22H27NO3
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCNCC3
InChIInChI=1S/C22H27NO3/c1-2-17-25-22(18-9-5-3-6-10-18,19-11-7-4-8-12-19)21(24)26-20-13-15-23-16-14-20/h3-12,20,23H,2,13-17H2,1H3/i1D3,2D2,17D2
InChIKeyFMRVAGKPRZLTRG-KORWVGAPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAS-303 (CAS 1449371-87-2): A Selective Norepinephrine Reuptake Inhibitor for Stress Urinary Incontinence Procurement


TAS-303 is a novel small-molecule selective norepinephrine reuptake inhibitor (NRI) with a molecular formula of C22H27NO3 and a monoisotopic mass of 360.243030955 [1]. Developed by Taiho Pharmaceutical, this investigational compound is currently in Phase 2 clinical development for the treatment of stress urinary incontinence (SUI) in female patients [2]. TAS-303 selectively inhibits the norepinephrine transporter (NET) with significant inhibitory activity while demonstrating minimal interaction with serotonin or dopamine transporters [3]. Preclinical studies have demonstrated that TAS-303 increases basal urethral pressure and leak point pressure in rat models of SUI, providing the mechanistic rationale for its therapeutic application in urethral sphincter dysfunction [4].

Why Generic NRI Substitution Fails for TAS-303 in SUI Research and Development


TAS-303 cannot be substituted with generic norepinephrine reuptake inhibitors or dual-action SNRIs due to its unique selectivity profile and differential clinical safety outcomes. Unlike duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) that carries significant central nervous system and gastrointestinal adverse effects, TAS-303 demonstrates high selectivity for NET over serotonin and dopamine transporters [1]. This selectivity translates to clinically meaningful differences: in Phase 2 trials, TAS-303 at 18 mg once daily demonstrated no nervous system-related or gastrointestinal adverse drug reactions, whereas duloxetine is associated with nausea, vomiting, and CNS side effects that led to its non-approval for SUI in the United States and Japan [2]. Furthermore, TAS-303 exhibits weak inhibition of intestinal CYP3A4 with no clinically relevant hepatic CYP3A4 interaction at therapeutic doses, distinguishing it from other NRIs that may require dose adjustment with concomitant CYP3A4 substrates [3]. Generic substitution would compromise both the therapeutic window and the favorable safety profile specifically documented for TAS-303.

Quantitative Evidence Guide for TAS-303 Differentiation from Comparators


Superior SUI Episode Frequency Reduction vs Placebo in Phase 2 Clinical Trial

TAS-303 demonstrated statistically superior reduction in SUI episode frequency compared to placebo in a randomized, double-blind Phase 2 trial (NCT04512053) [1]. At 12 weeks, TAS-303 18 mg once daily achieved a least squares mean percent change from baseline in SUI episode frequency per 24 hours of -57.7% (95% CI: -64.9% to -50.6%), compared to -46.9% (95% CI: -54.0% to -39.8%) for placebo [1]. The between-group difference of -10.8% was statistically significant (P = 0.036) [1]. Notably, in patients with ≥2 SUI episodes daily at baseline, the percent improvement was 59.3% for TAS-303 versus 40.5% for placebo (P = 0.006) [1].

Stress urinary incontinence Phase 2 clinical trial Efficacy endpoint

Absence of Nervous System and Gastrointestinal Adverse Events vs Duloxetine in SUI

TAS-303 exhibited a favorable safety profile with no nervous system-related or gastrointestinal adverse drug reactions reported in the Phase 2 trial [1]. Specifically, there were no reports of nausea, vomiting, or CNS-related adverse events [1]. This contrasts with duloxetine, an SNRI approved for SUI in Europe but not in the United States or Japan due to an unfavorable risk-benefit profile driven by nausea, vomiting, dizziness, insomnia, and other CNS and gastrointestinal adverse effects [2]. The Phase 2 trial reported adverse event rates of 29.3% for TAS-303 versus 29.6% for placebo, with all AEs being mild or moderate in severity; no severe AEs, serious AEs, or discontinuations due to AEs occurred [1].

Safety profile Adverse events Duloxetine comparator

Maximal Urethral Pressure Effect Comparable to Duloxetine Without CNS Activity in Preclinical Models

In preclinical studies, oral administration of TAS-303 (0.3, 1, and 3 mg/kg) dose-dependently increased basal urethral pressure in normal rats and leak point pressure in vaginal distention rats, exhibiting a maximal effect comparable to intravenously administered duloxetine [1]. Intravenous duloxetine (1 mg/kg) significantly increased urethral pressure by 15% compared to vehicle-treated controls (P < 0.05) [1]. However, in the forced swimming test, TAS-303 at 100 mg/kg showed no significant effects on immobility time in rats, whereas imipramine (60 mg/kg) produced the expected antidepressant-like reduction in immobility [1]. This dissociation suggests that TAS-303 achieves therapeutic urethral pressure elevation at doses that do not engage CNS pathways associated with antidepressant activity.

Urethral pressure Leak point pressure Preclinical pharmacology

Plasma Norepinephrine Selectivity Without Elevation of Epinephrine, Dopamine, or Serotonin

Following 7-day oral administration of TAS-303 at 3 mg/kg in normal rats, plasma norepinephrine (NE) levels were significantly elevated compared to vehicle-treated controls [1]. In contrast, plasma levels of epinephrine, dopamine, and serotonin showed no statistically significant differences between the TAS-303-treated group and vehicle controls [1]. This ex vivo pharmacodynamic profile confirms the high selectivity of TAS-303 for norepinephrine reuptake inhibition over other monoamine transporters, distinguishing it from dual-action SNRIs such as duloxetine and venlafaxine which elevate both NE and serotonin levels.

Monoamine selectivity Plasma biomarker NET selectivity

Weak Intestinal CYP3A4 Inhibition with No Hepatic CYP3A4 Interaction at Therapeutic Dose

A dedicated drug-drug interaction study evaluated the effect of TAS-303 on CYP3A activity in healthy subjects [1]. In vitro studies and physiologically based pharmacokinetic (PBPK) modeling initially indicated that TAS-303 had inhibitory potential against CYP3A [1]. The clinical study, an open-label single-group design, demonstrated that TAS-303 at 3 mg/day acts as a weak inhibitor of intestinal but not hepatic CYP3A4 activity, with no clinically important safety concerns identified [1]. This contrasts with moderate-to-strong CYP3A4 inhibitors that require dose adjustment or contraindication with narrow therapeutic index CYP3A4 substrates.

Drug-drug interaction CYP3A4 Pharmacokinetics

Greater SUIEF Improvement in High-Frequency SUI Patient Subgroup

Subgroup analysis from the Phase 2 trial revealed that TAS-303 produced greater efficacy in patients with more severe baseline SUI symptoms [1]. In patients experiencing ≥2 SUI episodes daily at baseline, TAS-303 achieved a 59.3% reduction in SUI episode frequency compared to 40.5% for placebo, yielding a between-group difference of -18.8% (P = 0.006) [1]. For patients with <2 daily SUI episodes at baseline, the treatment effect was attenuated and not statistically significant [1]. Additionally, patients with pure SUI (without mixed incontinence) showed significantly greater improvement with TAS-303 (P = 0.014) [1].

Subgroup analysis High-frequency SUI Treatment response

Optimal Research and Industrial Application Scenarios for TAS-303 Procurement


Phase 2/3 Clinical Development Programs for Stress Urinary Incontinence in Female Patients

TAS-303 is optimally positioned for Phase 2b or Phase 3 clinical trials in female SUI, particularly in patient populations with moderate-to-severe baseline symptoms (≥2 SUI episodes daily). The Phase 2 data demonstrating a -57.7% reduction in SUI episode frequency versus -46.9% for placebo (P = 0.036), with a treatment effect of -18.8% (P = 0.006) in high-frequency patients, provides robust proof-of-concept supporting advancement to registrational trials [1]. The favorable safety profile with no CNS or GI adverse drug reactions addresses the key tolerability barrier that has limited regulatory approval of existing pharmacologic options for SUI [1].

Comparator Studies Evaluating NRI Selectivity and Peripheral vs Central Activity

TAS-303 serves as a valuable tool compound for studies comparing selective NRIs against dual-action SNRIs (e.g., duloxetine, venlafaxine) in preclinical models of urethral function. The compound's demonstrated ability to achieve maximal urethral pressure elevation comparable to duloxetine while exhibiting no activity in the forced swimming test at 100 mg/kg supports its utility in dissecting peripheral versus central contributions to therapeutic efficacy [2]. Procurement of TAS-303 for such studies enables head-to-head evaluation of selective NET inhibition versus combined NET/SERT inhibition in urological function models.

Drug-Drug Interaction Studies Focused on Intestinal vs Hepatic CYP3A4 Inhibition

The characterization of TAS-303 as a weak inhibitor of intestinal CYP3A4 with no clinically relevant hepatic CYP3A4 interaction at 3 mg/day positions it as a reference compound for studies examining compartment-specific CYP inhibition [3]. This property is particularly relevant for research programs evaluating drug-drug interaction risk stratification and PBPK modeling validation. Procurement of TAS-303 enables investigation of the clinical translation of in vitro CYP inhibition data to in vivo intestinal and hepatic compartment effects.

Pharmacodynamic Biomarker Studies of Selective Norepinephrine Elevation

TAS-303's ex vivo pharmacodynamic profile—significant elevation of plasma norepinephrine without concurrent increases in epinephrine, dopamine, or serotonin at 3 mg/kg following 7-day repeated dosing [2]—supports its use as a chemical probe for studies requiring selective enhancement of noradrenergic tone. Applications include investigation of norepinephrine-mediated urethral sphincter contractility, validation of NET occupancy biomarkers, and studies examining the peripheral autonomic effects of selective NET inhibition without confounding serotonergic or dopaminergic modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAS-303

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.